3-Acetylthiophene
3-Acetylthiophene
3-Acetylthiophene modified glassy carbon electrode has been used in voltammetric determination of uric acid in urine samples.
3-Acetylthiophene, also known as 1-thien-3-ylethanone or 3-acetothienone, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 3-Acetylthiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-acetylthiophene is primarily located in the cytoplasm.
3-Acetylthiophene, also known as 1-thien-3-ylethanone or 3-acetothienone, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 3-Acetylthiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-acetylthiophene is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
1468-83-3
VCID:
VC20951779
InChI:
InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3
SMILES:
CC(=O)C1=CSC=C1
Molecular Formula:
C6H6OS
Molecular Weight:
126.18 g/mol
3-Acetylthiophene
CAS No.: 1468-83-3
Cat. No.: VC20951779
Molecular Formula: C6H6OS
Molecular Weight: 126.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Acetylthiophene modified glassy carbon electrode has been used in voltammetric determination of uric acid in urine samples. 3-Acetylthiophene, also known as 1-thien-3-ylethanone or 3-acetothienone, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 3-Acetylthiophene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-acetylthiophene is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 1468-83-3 |
| Molecular Formula | C6H6OS |
| Molecular Weight | 126.18 g/mol |
| IUPAC Name | 1-thiophen-3-ylethanone |
| Standard InChI | InChI=1S/C6H6OS/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 |
| Standard InChI Key | RNIDWJDZNNVFDY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CSC=C1 |
| Canonical SMILES | CC(=O)C1=CSC=C1 |
| Boiling Point | 210.0 °C |
| Melting Point | 60.0 °C 61-62°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator